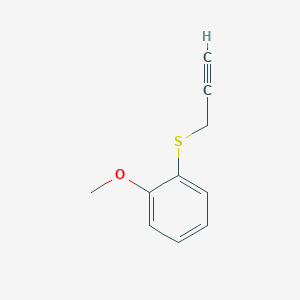

1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene

Description

1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene is a substituted benzene derivative featuring a methoxy group (-OCH₃) at the 1-position and a propargylsulfanyl group (-S-CH₂-C≡CH) at the 2-position. This compound combines the electron-donating methoxy group with a sulfur-containing propargyl moiety, which introduces unique electronic and steric properties. The propargyl group’s triple bond confers reactivity toward cycloaddition and metal-catalyzed coupling reactions, while the sulfanyl group may influence solubility and intermolecular interactions.

Properties

IUPAC Name |

1-methoxy-2-prop-2-ynylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-3-8-12-10-7-5-4-6-9(10)11-2/h1,4-7H,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBVGJBSHJIUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1SCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene can be synthesized through a multi-step process involving the following key steps:

Formation of the Prop-2-yn-1-ylsulfanyl Group: This step involves the reaction of propargyl alcohol with a suitable thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions to yield the prop-2-yn-1-ylsulfanyl intermediate.

Methoxylation of Benzene: The benzene ring is methoxylated using methanol and a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group.

Coupling Reaction: The final step involves the coupling of the methoxylated benzene with the prop-2-yn-1-ylsulfanyl intermediate. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere to yield 1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene.

Industrial Production Methods: Industrial production of 1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfanyl group to a thiol group.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (HO), potassium permanganate (KMnO), and acetic acid (CHCOOH).

Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH), and ethanol (CHOH).

Substitution: Hydrobromic acid (HBr), sodium iodide (NaI), and acetone (CHO).

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a. 1-Methoxy-4-(1-methoxy-3-phenylprop-2-yn-1-yl)benzene (2l)

- Structure : Methoxy at 1-position, propargylphenyl group at 4-position.

- Synthesis: Prepared via reaction of 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-ol with methanol (86% yield) .

- Key Difference: The 4-position substitution and phenyl-propargyl group reduce steric hindrance compared to the 2-position propargylsulfanyl group in the target compound. This likely enhances solubility in nonpolar solvents.

b. 1-Methoxy-2-(phenylethynyl)benzene (1a)

- Structure : Ethynylphenyl (-C≡C-Ph) group at 2-position.

- Reactivity : Undergoes iodocyclization in aqueous media with CuSO₄/NaI, forming cyclic products .

- Key Difference : The ethynyl group lacks the sulfur atom, leading to higher electron density on the benzene ring and distinct reactivity in cross-coupling reactions.

Sulfur-Containing Analogues

a. 1-(1-Methylethenyl)-2-(methylsulfanyl)benzene (2j)

b. 4-Methoxy-2-methyl-1-methylsulfanyl-benzene

- Structure : Methylsulfanyl and methyl groups at 1- and 2-positions.

- Applications : Used in studies of steric effects; the methyl group enhances hydrophobicity compared to the propargylsulfanyl group .

Alkyne-Functionalized Analogues

a. (E)-1-Methoxy-2-(1-propenyl)benzene

b. 1-Ethynyl-2-methoxybenzene

- Structure : Terminal ethynyl (-C≡CH) group.

- Reactivity: Highly reactive in Sonogashira couplings due to the terminal alkyne .

- Key Difference : The propargylsulfanyl group’s sulfur atom may stabilize intermediates in metal-catalyzed reactions.

Physicochemical and Reactivity Profiles

Pharmacological and Industrial Relevance

Biological Activity

1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its pharmacological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene is characterized by the following structural formula:

The compound features a methoxy group and a prop-2-ynylsulfanyl substituent, which are significant for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene exhibit notable antimicrobial properties. For instance, studies on related sulfanyl compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene | E. coli, S. aureus | 46.9 μg/mL - 93.7 μg/mL |

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. A study indicated that certain benzothiazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance activity . The presence of electron-donating groups like methoxy enhances the anticancer efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific structural features are crucial for the biological activity of these compounds:

- Electron-donating groups : Methoxy and other alkoxy groups enhance activity by stabilizing the molecular structure and improving interaction with biological targets.

- Sulfur-containing moieties : The presence of sulfanyl groups has been associated with increased antibacterial and anticancer properties due to their reactivity and ability to form stable complexes with metal ions in biological systems .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfanyl derivatives, including those structurally similar to 1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene. The results demonstrated that these compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria, with MIC values comparable to standard antibiotics .

Anticancer Research

In another investigation, compounds with similar structures were tested against human cancer cell lines. The results indicated that modifications at the benzene ring significantly influenced cytotoxicity, with some derivatives achieving IC50 values lower than those of established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.